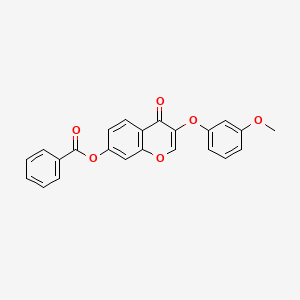

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

Description

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted at the 3-position with a 3-methoxyphenoxy group and at the 7-position with a benzoate ester. The methoxy and benzoate substituents in this compound likely influence its lipophilicity, metabolic stability, and binding affinity to biological targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer’s disease research .

Properties

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6/c1-26-16-8-5-9-17(12-16)28-21-14-27-20-13-18(10-11-19(20)22(21)24)29-23(25)15-6-3-2-4-7-15/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHJNAQILDRQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate typically involves multiple steps, starting with the preparation of the chromen-4-one core. One common method involves the condensation of salicylaldehyde with an appropriate ester, followed by cyclization to form the chromen-4-one structure. The 3-methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable leaving group on the chromen-4-one core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to facilitate the efficient formation of the desired product. Common solvents used in these reactions include dichloromethane and ethanol, while catalysts such as palladium on carbon may be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to a dihydro derivative.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen-4-one derivatives.

Scientific Research Applications

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and flame retardants.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The methoxy group on the phenoxy substituent (e.g., 3- vs. 4-methoxyphenoxy in vs. target) affects electronic distribution and steric interactions with target enzymes.

- Benzoate Modifications : Fluorination (), methylation (), or replacement with benzodioxole () alters lipophilicity (logP) and hydrogen-bonding capacity.

Physicochemical Properties

Notes:

Enzyme Inhibition

Biological Activity

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a compound belonging to the class of chromen-4-one derivatives. Its unique structural features, including a benzoate ester group and a methoxyphenoxy substituent, make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its potential anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure

The molecular formula of this compound is , and it has a molecular weight of 378.38 g/mol. The structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.

- Antioxidant Activity : It has the potential to scavenge free radicals, protecting cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest its efficacy in inhibiting cancer cell proliferation.

Anti-inflammatory Activity

Research indicates that chromone derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines and enzymes. For instance, compounds similar to this compound have shown effectiveness in reducing inflammation markers in vitro.

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays. The presence of the methoxyphenoxy group is believed to enhance its ability to donate electrons and neutralize free radicals.

Anticancer Activity

Studies involving chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, similar compounds have been reported to induce apoptosis in human breast cancer cells (MCF-7) and cervical cancer cells (HeLa). The exact pathways remain under investigation but may involve modulation of cell cycle regulators.

Case Studies

| Study | Findings |

|---|---|

| Study on Anti-inflammatory Effects | Demonstrated significant reduction in TNF-alpha levels in macrophage cultures treated with chromone derivatives. |

| Antioxidant Activity Assessment | Showed that this compound effectively scavenged DPPH radicals with an IC50 value comparable to standard antioxidants. |

| Cytotoxicity Studies | Exhibited selective cytotoxicity against MCF-7 cells with an IC50 value of approximately 20 µg/mL while sparing normal fibroblast cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.